molecular formula C21H21BrN2O2 B15027814 1-[(4-benzylpiperidin-1-yl)methyl]-5-bromo-1H-indole-2,3-dione

1-[(4-benzylpiperidin-1-yl)methyl]-5-bromo-1H-indole-2,3-dione

Katalognummer: B15027814
Molekulargewicht: 413.3 g/mol
InChI-Schlüssel: OGWFWYAPIPPROT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-benzylpiperidin-1-yl)methyl]-5-bromo-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a benzylpiperidine moiety attached to the indole nitrogen through a methylene bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-benzylpiperidin-1-yl)methyl]-5-bromo-1H-indole-2,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated at the 5th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.

    Attachment of the Benzylpiperidine Moiety: The benzylpiperidine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated indole with 4-benzylpiperidine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(4-benzylpiperidin-1-yl)methyl]-5-bromo-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding indole-2,3-dione derivatives.

    Reduction: Formation of indole derivatives with reduced functional groups.

    Substitution: Formation of substituted indole derivatives with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

1-[(4-benzylpiperidin-1-yl)methyl]-5-bromo-1H-indole-2,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors.

    Biological Research: It is used in studies related to its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-[(4-benzylpiperidin-1-yl)methyl]-5-bromo-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-benzyl-4-piperidinyl)methyl]-5,6-dimethoxyindan-1-one: This compound shares a similar piperidine moiety but differs in the indole core and the presence of methoxy groups.

    1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindan-1-one: Another similar compound with a different substitution pattern on the indole ring.

Uniqueness

1-[(4-benzylpiperidin-1-yl)methyl]-5-bromo-1H-indole-2,3-dione is unique due to the presence of the bromine atom at the 5th position of the indole ring and the specific attachment of the benzylpiperidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C21H21BrN2O2

Molekulargewicht

413.3 g/mol

IUPAC-Name

1-[(4-benzylpiperidin-1-yl)methyl]-5-bromoindole-2,3-dione

InChI

InChI=1S/C21H21BrN2O2/c22-17-6-7-19-18(13-17)20(25)21(26)24(19)14-23-10-8-16(9-11-23)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2

InChI-Schlüssel

OGWFWYAPIPPROT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CC2=CC=CC=C2)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.